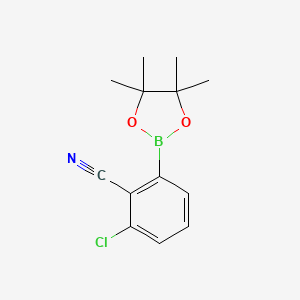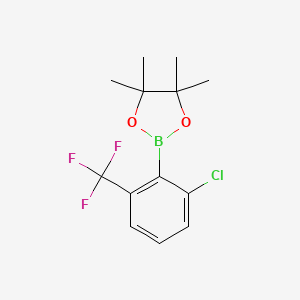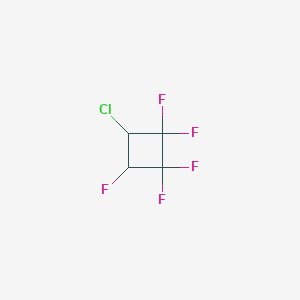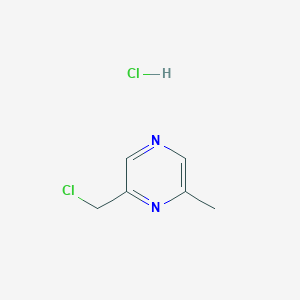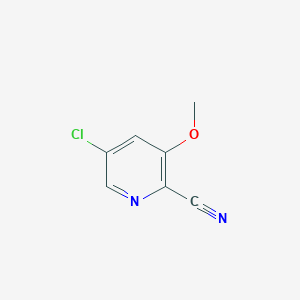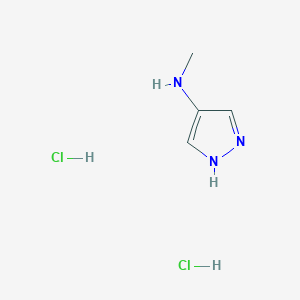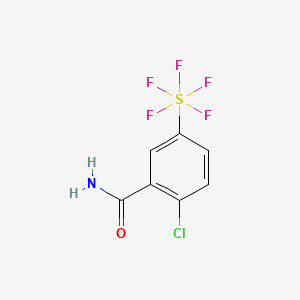
4-Nitro-6-(trifluoromethyl)-1H-indazole
Overview
Description
The compound “4-Nitro-6-(trifluoromethyl)-1H-indazole” belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a benzene ring .
Molecular Structure Analysis
The molecular structure of “4-Nitro-6-(trifluoromethyl)-1H-indazole” would likely contain a benzene ring fused with a pyrazole ring, with nitro (-NO2) and trifluoromethyl (-CF3) functional groups attached at the 4th and 6th positions, respectively .Scientific Research Applications
Synthesis and Biological Importance
4-Nitro-6-(trifluoromethyl)-1H-indazole derivatives have been synthesized and shown to have significant biological applications. For example, 2-azetidinone derivatives of 6-nitro-1H-indazole have been developed and tested for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities. These compounds have shown promising results in these areas, indicating their potential in medicinal chemistry and pharmacology (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).
Regiospecific Nucleophilic Substitution
Research into the regiospecific nucleophilic substitution of 4,6-dinitro-1-phenyl-1H-indazole has provided insights into the selective replacement of the nitro group at specific positions. This understanding aids in the development of specific 3-unsubstituted 4-X-6-nitro-1-phenyl-1H-indazoles, with X representing various nucleophiles or NH2, which are relevant in designing specific compounds for varied applications (Starosotnikov, Lobach, Kachala, & Shevelev, 2004).
Chemistries in Heterocycle Synthesis
Indazoles, including 1H-indazole variants, are significant in chemical biology and medicinal chemistry. The Davis-Beirut reaction (DBR) has been utilized for synthesizing 2H-indazoles and their derivatives, leveraging the chemistry of nitroso imine or nitroso benzaldehyde intermediates. This process has applications in creating multiple classes of indazoles and their derivatives, highlighting its importance in developing novel compounds for biological applications (Zhu, Haddadin, & Kurth, 2019).
Antileishmanial Activity
Certain 3-chloro-6-nitro-1H-indazole derivatives have shown potential as antileishmanial agents. These compounds have been synthesized through 1,3-dipolar cycloaddition and tested for their ability to inhibit the growth of Leishmania major. Their efficacy in interacting with Leishmania trypanothione reductase enzyme suggests their potential in developing treatments for leishmaniasis (Abdelahi et al., 2021).
Synthesis via Rhodium/Copper Catalysis
The efficient synthesis of 1H-indazoles using nitrosobenzenes through rhodium and copper catalyzed reactions has been demonstrated. This method exhibits high efficiency and functional group tolerance, important for synthesizing diverse indazole derivatives with potential applications in various fields, including pharmaceuticals (Wang & Li, 2016).
properties
IUPAC Name |
4-nitro-6-(trifluoromethyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-6-5(3-12-13-6)7(2-4)14(15)16/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMQLMVVZOTFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-6-(trifluoromethyl)-1H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/structure/B1431348.png)
